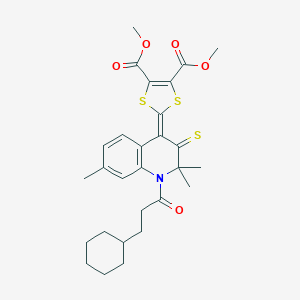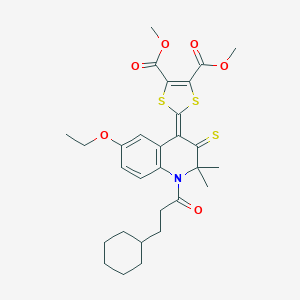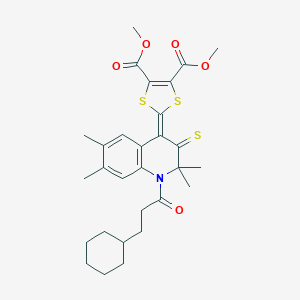
2-phenyl-N-(pyridin-4-ylmethyl)ethanamine
Vue d'ensemble
Description
“2-phenyl-N-(pyridin-4-ylmethyl)ethanamine” is a chemical compound with the molecular formula C14H16N2 . It has a molecular weight of 150.22 g/mol .
Molecular Structure Analysis
The molecular structure of “2-phenyl-N-(pyridin-4-ylmethyl)ethanamine” consists of a phenyl group (a benzene ring) attached to an ethanamine group via a nitrogen atom . This nitrogen atom is also connected to a pyridine ring .
Physical And Chemical Properties Analysis
“2-phenyl-N-(pyridin-4-ylmethyl)ethanamine” has a molecular weight of 150.22 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .
Applications De Recherche Scientifique
Catalysis in Hydrogenation Reactions : Chiral synthons related to 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine have been used in the synthesis of nickel complexes, which showed catalytic activity in the asymmetric transfer hydrogenation of ketones (Kumah et al., 2019).
Methoxycarbonylation of Styrene : Similar compounds have been used in palladium complexes that demonstrated moderate catalytic activities in the methoxycarbonylation of styrene, predominantly producing branched esters (Ngcobo et al., 2021).
Electrochemical Sensing : 1-phenyl-N-(pyridin-2-ylmethyl)ethanamine was used as a recognition layer in an electrochemical sensor for the detection of mercury and cadmium ions, demonstrating high sensitivity and selectivity (Shah et al., 2017).
Circular Dichroism Spectra Studies : In research on circular dichroism spectra, complexes of HgX2 with chiral bidentate ligands, including derivatives of 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine, were investigated (Ikeda et al., 2013).
Hydrothermal Syntheses and Crystal Structures : The compound was used in the synthesis of compounds based on α- or β-octamolybdate isomers, contributing to the development of complex molecular structures (Zhang et al., 2010).
Iron(III) Complexes and Catecholase Activity : 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine analogs were used in the synthesis of Iron(III) complexes, which were studied for their structural properties and catecholase activity (Singh et al., 2010).
Corrosion Inhibition on Mild Steel : Certain complexes containing analogs of 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine demonstrated properties as corrosion inhibitors on mild steel (Das et al., 2017).
DNA Binding and Nuclease Activity : Cu(II) complexes of tridentate ligands, including analogs of 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine, showed DNA binding propensity and nuclease activity, suggesting potential applications in the study of DNA interactions (Kumar et al., 2012).
Propriétés
IUPAC Name |
2-phenyl-N-(pyridin-4-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-4-13(5-3-1)6-11-16-12-14-7-9-15-10-8-14/h1-5,7-10,16H,6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYQMRLEDAVDMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B408614.png)
![2-(4-isopropylphenyl)-4,4,6,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B408617.png)
![2-(3-chloro-4-methylphenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B408621.png)
![4-methoxy-N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylbenzamide](/img/structure/B408624.png)
![(3-fluorophenyl)[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B408625.png)
![4-(4-Chlorophenyl)-1-[3-(3,4-dimethoxyphenyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B408627.png)
![5-(3-cyclohexylpropanoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B408628.png)
![3-Cyclohexyl-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B408630.png)


![3-Cyclohexyl-1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B408633.png)
methanone](/img/structure/B408634.png)

